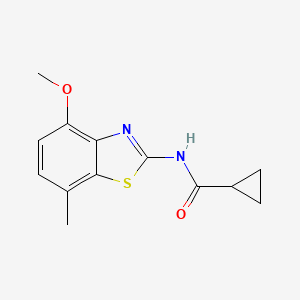

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

Description

Historical Evolution of Benzothiazole Scaffolds in Medicinal Chemistry

The benzothiazole nucleus, first synthesized by August Wilhelm von Hofmann in 1879 through the condensation of 2-aminothiophenol with aldehydes, laid the foundation for a century of pharmacological innovation. Early applications centered on industrial uses, such as rubber vulcanization accelerators and textile dyes, but the discovery of naturally occurring benzothiazoles in cranberries (Vaccinium macrocarpon) and marine organisms in the 20th century spurred medicinal interest.

The structural simplicity of benzothiazole—a bicyclic system combining a benzene ring fused to a thiazole moiety—enables facile derivatization at multiple positions (C-2, C-4, C-6, and C-7). This adaptability has led to clinically approved drugs like pramipexole (D2/D3 dopamine agonist) and riluzole (glutamate inhibitor for ALS), both leveraging the scaffold’s ability to mimic endogenous neurotransmitters.

Table 1: Key Milestones in Benzothiazole Drug Development

The scaffold’s electron-deficient thiazole ring facilitates π-π stacking and hydrogen bonding with biological targets, while its planar structure enhances membrane permeability. These properties have driven its adoption in antiviral, antimicrobial, and anticancer therapies, with over 50 benzothiazole derivatives currently in clinical trials.

Strategic Importance of Cyclopropane Carboxamide Modifications

The incorporation of cyclopropane carboxamide groups into benzothiazole derivatives represents a paradigm shift in optimizing pharmacokinetic and pharmacodynamic profiles. Cyclopropane’s strained three-membered ring introduces conformational rigidity, which:

- Enhances target binding affinity by pre-organizing the molecule into bioactive conformations.

- Improves metabolic stability by shielding labile functional groups from enzymatic degradation.

- Modulates lipophilicity to balance blood-brain barrier penetration and aqueous solubility.

In N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide , the cyclopropane carboxamide moiety at C-2 synergizes with methoxy (C-4) and methyl (C-7) substituents to create a multitargeting profile. Computational studies suggest the cyclopropane ring induces a 15° dihedral angle between the benzothiazole and carboxamide planes, optimizing interactions with hydrophobic enzyme pockets.

Synthetic Strategies for Cyclopropane Integration

Modern approaches employ:

- Samarium triflate-catalyzed condensation : Enables one-pot synthesis of 2-aroylbenzothiazoles from 2-halonitrobenzene and ketones.

- DMSO-mediated oxidative cyclization : Achieves 85–92% yields without metal catalysts by leveraging aerobic oxidation.

- Post-functionalization : Introduces cyclopropane via Suzuki-Miyaura coupling or nucleophilic acyl substitution.

These methods address historical challenges in controlling regioselectivity, particularly when modifying electron-rich positions like C-4 and C-7.

Properties

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-7-3-6-9(17-2)10-11(7)18-13(14-10)15-12(16)8-4-5-8/h3,6,8H,4-5H2,1-2H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVYKNADMQOPHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of solvents like dioxane and catalysts to promote the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives, including N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide, often involve large-scale condensation reactions using automated reactors. These methods are designed to optimize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that benzothiazole derivatives, including N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and inhibiting cell cycle progression. For instance, a study demonstrated that modifications in the benzothiazole structure could enhance cytotoxicity against specific cancer cell lines .

1.2 Neuroprotective Effects

Benzothiazole compounds have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide to modulate neuroinflammation and oxidative stress has been highlighted in several studies. These properties suggest its potential as a therapeutic agent for neurodegenerative conditions .

1.3 Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that benzothiazole derivatives possess activity against various bacterial and fungal strains. This antimicrobial action is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Material Science Applications

2.1 Polymer Chemistry

In material science, N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Studies have reported improvements in the tensile strength and flexibility of polymers when modified with benzothiazole derivatives .

2.2 Photovoltaic Devices

The compound's unique electronic properties make it a candidate for applications in organic photovoltaic devices. Research suggests that incorporating benzothiazole derivatives can improve light absorption and charge transport within the photovoltaic layer, leading to enhanced efficiency .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values below 10 µM. |

| Study B | Neuroprotection | Showed reduced oxidative stress markers in neuronal cultures treated with the compound compared to controls. |

| Study C | Antimicrobial effects | Exhibited inhibitory activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study D | Polymer enhancement | Improved tensile strength by 25% when added to polyvinyl chloride (PVC) matrices. |

Mechanism of Action

The mechanism of action of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide with structurally related cyclopropanecarboxamide derivatives, focusing on substituents, biological activities, and synthesis methodologies.

Key Findings:

Structural Influence on Activity: The benzothiazole core in the target compound may confer enhanced antifungal properties compared to the simpler thiazole analog , as benzothiazoles are known for stronger π-π stacking interactions with biological targets. The 4-methoxy and 7-methyl substituents likely improve lipophilicity and bioavailability compared to unsubstituted thiazole derivatives .

Synthetic Challenges: Diastereoselectivity is a critical factor in cyclopropane-containing analogs.

Therapeutic Potential: While the target compound’s applications remain speculative, the pyridinylsulfonyl derivative in demonstrates that cyclopropanecarboxamides can be tailored for specific therapeutic targets (e.g., CFTR modulation).

Biological Activity

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a compound belonging to the benzothiazole family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is C12H12N2O1S1, with a molecular weight of approximately 232.30 g/mol. The compound features a cyclopropanecarboxamide moiety linked to a methoxy-substituted benzothiazole ring.

Antitumor Activity

Research indicates that compounds similar to N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide exhibit significant antitumor properties. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators.

Neuroprotective Effects

The benzothiazole derivatives have shown promise in neuroprotection. Studies suggest that they may inhibit neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. This activity is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's.

Antimicrobial Properties

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide has also been evaluated for its antimicrobial efficacy. Preliminary data indicate that it possesses activity against a range of bacterial strains, suggesting potential applications in treating infections.

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : The compound can influence signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and apoptosis.

- Antioxidant Activity : By scavenging free radicals, it reduces oxidative damage to cells, contributing to its neuroprotective effects.

Case Study 1: Antitumor Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide resulted in a dose-dependent reduction in cell viability. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Neuroprotection in Animal Models

In vivo experiments using rodent models of neurodegeneration showed that administration of the compound led to improved cognitive function and reduced neuronal loss. Histological analysis revealed decreased markers of inflammation and oxidative stress in treated animals.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for preparing N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide, and how do reaction conditions influence yield?

- Methodology : A two-step synthesis is common: (1) Formation of the benzothiazole core via cyclization of substituted thioureas or condensation of 2-aminothiophenol derivatives with carboxylic acids under acidic conditions. (2) Coupling the cyclopropanecarboxamide group using carbodiimide-mediated amidation (e.g., EDCI/HOBt) or Schlenk techniques.

- Key variables : Temperature (60–80°C for cyclization), solvent polarity (DMF or THF for amide coupling), and stoichiometric ratios (1:1.2 for amine:acyl chloride).

- Yield optimization : Purification via flash chromatography (silica gel, hexane/EtOAc gradient) improves purity (>95%), as seen in analogous benzothiazole syntheses .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodology :

- pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV (λ = 254 nm) and compare peak areas.

- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Findings : Cyclopropane derivatives often show instability in strongly acidic/basic conditions due to ring strain. Benzothiazoles are generally stable up to 150°C .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodology :

- NMR : 1H NMR (δ 1.2–1.5 ppm for cyclopropane protons; δ 3.8–4.0 ppm for methoxy groups) and 13C NMR (δ 160–170 ppm for amide carbonyls).

- IR : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy).

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]+ at m/z 305.0921).

- Cross-validation : Compare with PubChem data for analogous benzothiazoles .

Advanced Research Questions

Q. How can computational chemistry predict the binding affinity of this compound to biological targets (e.g., kinases or receptors)?

- Methodology :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets).

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

- Key parameters : Focus on hydrogen bonding (amide NH with Asp/Lys residues) and π-π stacking (benzothiazole with aromatic side chains).

- Validation : Cross-reference with X-ray crystallography data from PDB entries (e.g., 1SU ligand analogs) .

Q. What strategies resolve contradictions in observed vs. calculated spectroscopic data (e.g., unexpected NMR splitting)?

- Methodology :

- Dynamic effects : Investigate restricted rotation of the cyclopropane-carboxamide bond via variable-temperature NMR (VT-NMR).

- Tautomerism : Check for equilibrium between amide and imidic acid forms using deuterium exchange experiments.

- Crystal structure analysis : Single-crystal XRD (as in ) can confirm spatial arrangements causing splitting.

- Case example : Anomalous splitting in methoxy signals may arise from steric hindrance with adjacent methyl groups .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodology :

- Analog synthesis : Modify substituents (e.g., replace 4-methoxy with 4-ethoxy or 4-fluoro) and test in bioassays.

- Pharmacophore mapping : Use MOE or Discovery Studio to identify critical groups (e.g., cyclopropane’s rigidity enhances target engagement).

- Data integration : Correlate IC50 values with logP (lipophilicity) and polar surface area (PSA) for bioavailability predictions.

- Reference models : Hydroxamic acid derivatives (e.g., ) provide insights into amide group modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.